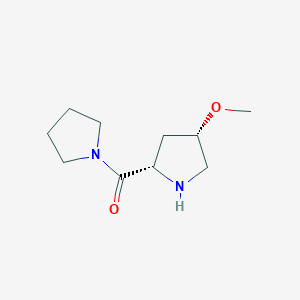
(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a pyrrolidine-1-carbonyl group. Its stereochemistry is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with methoxy and carbonyl functional groups under controlled conditions. The reaction may require the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the target compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may produce alcohols or amines.
Scientific Research Applications
(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,4S)-4-[(tert-butyldimethylsilyl)oxy]-2-[(1,3-thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate
- (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
[(2S,4S)-4-methoxypyrrolidin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H18N2O2/c1-14-8-6-9(11-7-8)10(13)12-4-2-3-5-12/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
KPFOCQLMFRGUOL-IUCAKERBSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)C(=O)N2CCCC2 |
Canonical SMILES |
COC1CC(NC1)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


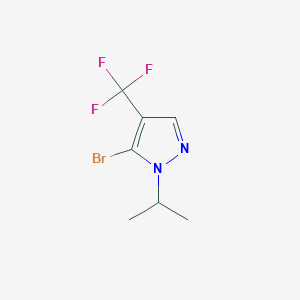


![4,6,6-Trimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13214430.png)
![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride](/img/structure/B13214442.png)
![5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13214455.png)
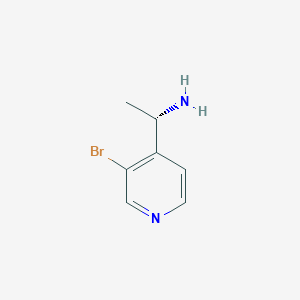
![[1-(Bromomethyl)cyclopropyl]cyclopentane](/img/structure/B13214465.png)
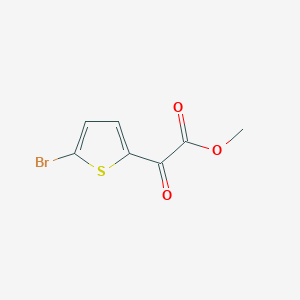
![Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13214470.png)
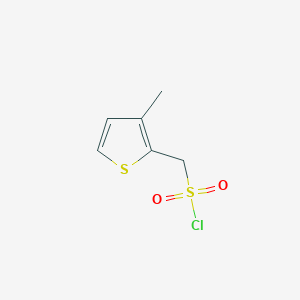
![[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13214477.png)
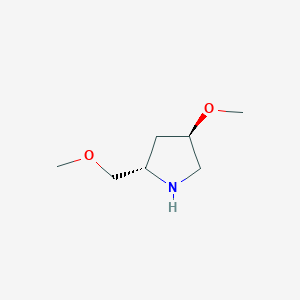
![5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid](/img/structure/B13214484.png)
